1-((1R,2S,3S)-2-Azido-3-hydroxycyclopentyl)pyrimidine-2,4(1H,3H)-dione 1-((1R,2S,3S)-2-Azido-3-hydroxycyclopentyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 138191-95-4
VCID: VC0150468
InChI: InChI=1S/C9H11N5O3/c10-13-12-8-5(1-2-6(8)15)14-4-3-7(16)11-9(14)17/h3-6,8,15H,1-2H2,(H,11,16,17)/t5-,6-,8-/m1/s1
SMILES: C1CC(C(C1N2C=CC(=O)NC2=O)N=[N+]=[N-])O
Molecular Formula: C9H11N5O3
Molecular Weight: 237.219

1-((1R,2S,3S)-2-Azido-3-hydroxycyclopentyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 138191-95-4

Cat. No.: VC0150468

Molecular Formula: C9H11N5O3

Molecular Weight: 237.219

* For research use only. Not for human or veterinary use.

1-((1R,2S,3S)-2-Azido-3-hydroxycyclopentyl)pyrimidine-2,4(1H,3H)-dione - 138191-95-4

Specification

CAS No. 138191-95-4
Molecular Formula C9H11N5O3
Molecular Weight 237.219
IUPAC Name 1-[(1R,2R,3R)-2-azido-3-hydroxycyclopentyl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11N5O3/c10-13-12-8-5(1-2-6(8)15)14-4-3-7(16)11-9(14)17/h3-6,8,15H,1-2H2,(H,11,16,17)/t5-,6-,8-/m1/s1
Standard InChI Key LJUOGJWJLRLDLR-ATRFCDNQSA-N
SMILES C1CC(C(C1N2C=CC(=O)NC2=O)N=[N+]=[N-])O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator